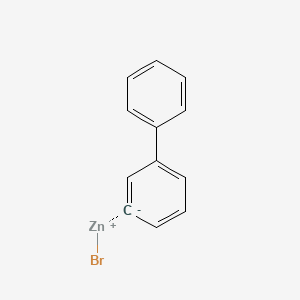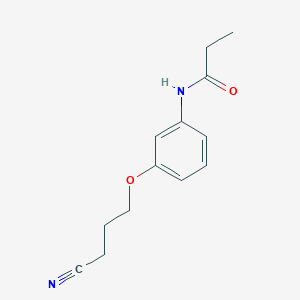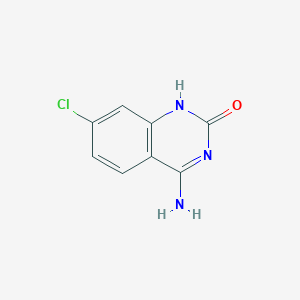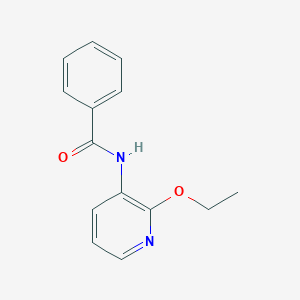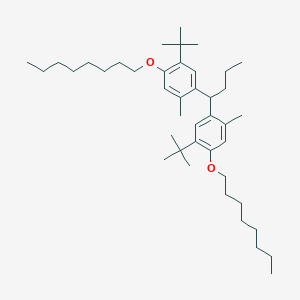
5,5'-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) is an organic compound characterized by its complex structure, which includes tert-butyl, methyl, and octyloxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) typically involves multiple stepsThe final step involves coupling these modified benzene rings with a butane-1,1-diyl linker under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of tert-butyl and octyloxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where reagents like halogens or nitro groups can be introduced under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes .
Aplicaciones Científicas De Investigación
5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the functional groups present and their ability to form bonds with target molecules. For example, the octyloxy group may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes .
Comparación Con Compuestos Similares
Compared to other similar compounds, 5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) is unique due to its combination of tert-butyl, methyl, and octyloxy groups. Similar compounds include:
4,4’-di-tert-Butylbiphenyl: Lacks the octyloxy group, making it less lipophilic.
Bis(4-tert-butylphenyl)amine: Contains amine groups instead of the butane-1,1-diyl linker, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C42H70O2 |
|---|---|
Peso molecular |
607.0 g/mol |
Nombre IUPAC |
1-tert-butyl-5-[1-(5-tert-butyl-2-methyl-4-octoxyphenyl)butyl]-4-methyl-2-octoxybenzene |
InChI |
InChI=1S/C42H70O2/c1-12-15-17-19-21-23-26-43-39-28-32(4)35(30-37(39)41(6,7)8)34(25-14-3)36-31-38(42(9,10)11)40(29-33(36)5)44-27-24-22-20-18-16-13-2/h28-31,34H,12-27H2,1-11H3 |
Clave InChI |
CWIZLSIYVIYJBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C(=C1)C)C(CCC)C2=CC(=C(C=C2C)OCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
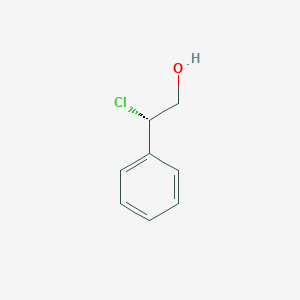
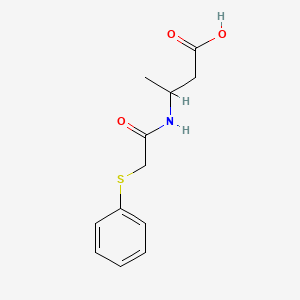

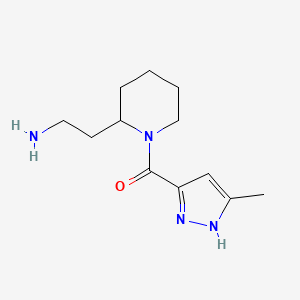
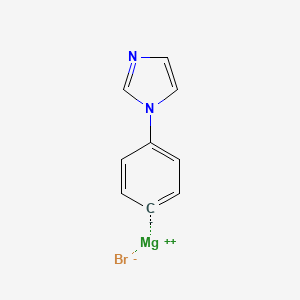
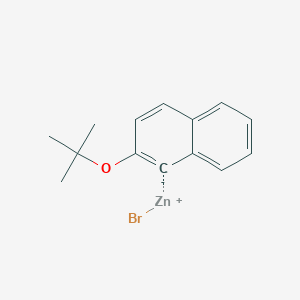
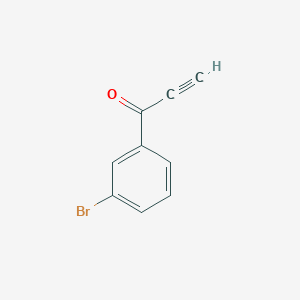
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
